molecular formula C9H8N6O B10755618 4-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine

4-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine

Cat. No.: B10755618
M. Wt: 216.20 g/mol
InChI Key: OHBDLKLACOYJNL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for SB-736290 are well-documented, involving chemical transformations from commercially available starting materials.
    • One common synthetic route involves coupling the tetrahydro-1-naphthalenyl moiety with the 2,4-dichlorophenylpropenamide fragment.
    • Reaction conditions typically include suitable solvents, reagents, and catalysts to achieve the desired product.
    • Industrial production methods may involve large-scale synthesis, purification, and formulation.
  • Chemical Reactions Analysis

    • SB-736290 can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

    • SB-736290 has been explored in chemistry, biology, and medicine:

        Chemistry: Used as a tool compound to study specific pathways.

        Biology: Investigated for its effects on cellular processes, gene expression, and signaling pathways.

        Medicine: Potential applications in disease models, drug discovery, and therapeutic interventions.

  • Mechanism of Action

    • SB-736290’s mechanism involves interactions with specific molecular targets.
    • It may modulate signaling pathways, gene expression, or protein function.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • SB-736290’s uniqueness lies in its specific chemical structure and biological effects.
    • Similar compounds include other small molecules targeting related pathways, but SB-736290’s distinct features set it apart.

    Properties

    Molecular Formula

    C9H8N6O

    Molecular Weight

    216.20 g/mol

    IUPAC Name

    4-(1-methylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

    InChI

    InChI=1S/C9H8N6O/c1-15-6-2-3-11-4-5(6)12-9(15)7-8(10)14-16-13-7/h2-4H,1H3,(H2,10,14)

    InChI Key

    OHBDLKLACOYJNL-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C=NC=C2)N=C1C3=NON=C3N

    Origin of Product

    United States

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